5-Amino-4-methyl-2-nitrobenzoic acid
Overview
Description
5-Amino-4-methyl-2-nitrobenzoic acid (5-AMNB) is an important organic compound with a wide range of applications in various scientific fields. 5-AMNB is a white crystalline solid that is soluble in water and is widely used in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. 5-AMNB is also used in the preparation of other compounds such as dyes, surfactants, and plasticizers. 5-AMNB has been used in a variety of research applications, including its use as a starting material for the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
Scientific Research Applications
Analytical Applications and Enzyme Assays
- Sulfhydryl Group Quantification : A study highlighted the synthesis of a water-soluble aromatic disulfide useful for determining sulfhydryl groups in biological materials, suggesting similar compounds like 5-Amino-4-methyl-2-nitrobenzoic acid could be used in biochemical assays (Ellman, 1959).
- Thiol-Quantification in Enzyme Assays : Derivatives of nitrobenzoic acid, such as DTNB, have been widely used for quantification of thiols in enzyme assays. The development of fluorescent alternatives indicates the potential for nitrobenzoic acid derivatives in enhancing assay sensitivity and throughput (Maeda et al., 2005).
Organic Synthesis and Materials Science
- Synthesis of Nitrogenous Heterocycles : The use of nitrobenzoic acid derivatives in heterocyclic synthesis is documented, showing their utility as building blocks for generating pharmacologically relevant structures. This could imply similar applications for 5-Amino-4-methyl-2-nitrobenzoic acid in the synthesis of novel compounds (Křupková et al., 2013).
Pharmacology and Drug Development
- Anticonvulsant Activities : Studies on metal complexes of nitrosubstituted benzoic acids have shown anticonvulsant activities, suggesting potential pharmacological applications of similar compounds (D'angelo et al., 2008).
- Antimicrobial and Cytotoxic Agents : Derivatives of 4-aminobenzoic acid, akin to the structure of 5-Amino-4-methyl-2-nitrobenzoic acid, have been explored for their antimicrobial and cytotoxic activities, indicating the potential of nitrobenzoic acid derivatives in therapeutic applications (Krátký et al., 2019).
properties
IUPAC Name |
5-amino-4-methyl-2-nitrobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-4-2-7(10(13)14)5(8(11)12)3-6(4)9/h2-3H,9H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWONHRIVUKCQFF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N)C(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628573 | |
Record name | 5-Amino-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-4-methyl-2-nitrobenzoic acid | |
CAS RN |
204254-63-7 | |
Record name | 5-Amino-4-methyl-2-nitrobenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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